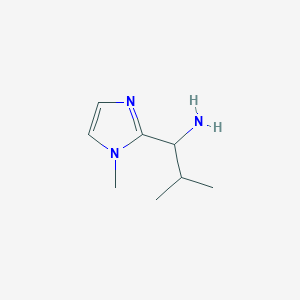
(R)-3-Quinuclidinol hydrochloride
Übersicht
Beschreibung
“®-3-Quinuclidinol hydrochloride” is a chemical compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wissenschaftliche Forschungsanwendungen
Interaction with Acetylcholinesterase
- (R)-3-Quinuclidinol and its derivatives have been studied for their interaction with the enzyme acetylcholinesterase. The enzyme's active site shows stereospecificity toward R-(−)-3-Quinuclidinol hydrochloride as an inhibitor. These findings indicate potential applications in designing enzyme inhibitors or studying enzyme mechanisms (Pyttel & Robinson, 1973).
Synthesis and Resolution
- Research has been conducted on the synthesis and resolution of R-3-Quinuclidinol. One study achieved a yield of 20.4% with 98% enantiomeric excess (ee), indicating the compound's potential for high-purity applications in pharmaceutical and chemical industries (Zeng Peng, 2009).
Cholinergic Properties
- The cholinergic interactions of (R)-3-Quinuclidinol derivatives have been characterized, suggesting its importance in neuropharmacology, particularly in studying muscarinic receptors (Rehavi, Maayani & Sokolovsky, 1977).
Building Block for Pharmaceutical Chemicals
- (R)-3-Quinuclidinol is used as a building block in synthesizing muscarine M1 and M3 agonists and antagonists, showing its significance in developing treatments for Alzheimer’s disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala & Chennupati, 2013).
Biocatalytic Production
- A study demonstrated the use of Escherichia coli as a biocatalyst for producing (R)-3-Quinuclidinol, indicating the potential of biotechnology in the efficient and sustainable production of this compound(Jia et al., 2018).
Enzymatic and Structural Analysis
- Enzymatic analysis and X-ray studies of 3-quinuclidinone reductases have been conducted to understand the structural basis of their interaction with (R)-3-Quinuclidinol, which is pivotal for applications in structural biology and enzymology (Takeshita et al., 2009).
Optimization of Synthesis Processes
- Research has focused on optimizing the synthesis processes of (R)-3-Quinuclidinol, highlighting its industrial significance in producing key intermediates for muscarine-active compounds (Bjørsvik et al., 2002).
Application in Muscarinic Antagonists
- Novel quaternary ammonium derivatives of (3R)-quinuclidinol esters have been discovered as potent muscarinic antagonists, suggesting their utility in treating chronic obstructive pulmonary disease (COPD) and potentially improving the risk-benefit profile of antimuscarinic agents (Prat et al., 2009).
Gene Cloning and Enzyme Characterization
- Gene cloning and characterization studies of 3-Quinuclidinone reductases from various microorganisms have been conducted. This research is crucial for understanding the molecular biology and potential genetic engineering applications of these enzymes (Isotani et al., 2012).
Eigenschaften
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJRVVBERZWPD-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584193 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Quinuclidinol hydrochloride | |
CAS RN |
42437-96-7 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-quinuclidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-3-Quinuclidinol hydrochloride interact with acetylcholinesterase and what are the downstream effects?
A1: (R)-3-Quinuclidinol hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase []. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, (R)-3-Quinuclidinol hydrochloride could potentially lead to an increase in acetylcholine levels. This increase can have various downstream effects, depending on the location and extent of the inhibition.
Q2: Does the stereochemistry of 3-Quinuclidinol hydrochloride affect its interaction with acetylcholinesterase?
A2: Yes, research suggests that the active site of acetylcholinesterase exhibits stereospecificity towards (R)-3-Quinuclidinol hydrochloride []. The study found that (R)-3-Quinuclidinol hydrochloride was a more potent inhibitor of the enzyme compared to its racemic mixture or the (S)-enantiomer. This indicates that the spatial arrangement of atoms in (R)-3-Quinuclidinol hydrochloride is more favorable for binding to the enzyme's active site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)





